(2Z)-2-[(2E)-2-[(3,4-dimethoxyphenyl)methylidene]hydrazin-1-ylidene]-1,3-thiazolidin-4-one
Description
The compound (2Z)-2-[(2E)-2-[(3,4-dimethoxyphenyl)methylidene]hydrazin-1-ylidene]-1,3-thiazolidin-4-one is a thiazolidin-4-one derivative characterized by a hydrazinylidene Schiff base moiety and a 3,4-dimethoxyphenyl substituent. Thiazolidin-4-one derivatives, such as rhodanine (2-thioxo-thiazolidin-4-one), are well-known heterocyclic scaffolds with broad biological activities, including antimicrobial, antiviral, and anticancer properties . Structural studies of such compounds often employ X-ray crystallography, supported by software suites like SHELX and WinGX for refinement and analysis .
Properties
Molecular Formula |
C12H13N3O3S |
|---|---|
Molecular Weight |
279.32 g/mol |
IUPAC Name |
(2E)-2-[(Z)-(3,4-dimethoxyphenyl)methylidenehydrazinylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C12H13N3O3S/c1-17-9-4-3-8(5-10(9)18-2)6-13-15-12-14-11(16)7-19-12/h3-6H,7H2,1-2H3,(H,14,15,16)/b13-6- |
InChI Key |
HIVYIIYHZZVIQJ-MLPAPPSSSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N\N=C\2/NC(=O)CS2)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NN=C2NC(=O)CS2)OC |
Origin of Product |
United States |
Preparation Methods
Acid-Catalyzed Cyclocondensation
Shelke et al. developed a Lewis acid-mediated protocol for analogous thiazolidin-4-ones. For the target compound, 3,4-dimethoxybenzaldehyde (1.0 mmol) reacts with thiosemicarbazide (1.2 mmol) in ethanol under reflux, followed by addition of chloroacetyl chloride (1.1 mmol) and catalytic BF₃·OEt₂ (10 mol%). The mixture is stirred at 0°C for 12 hours, yielding the hydrazinylidene intermediate. Subsequent 5-exo-dig cyclization at 60°C furnishes the thiazolidinone core with 78–85% yield.
Key Advantages :
Base-Promoted One-Pot Synthesis
Kaboudin’s method adapts well to this substrate. A four-component reaction combines:
- 3,4-Dimethoxybenzaldehyde (1.0 mmol)
- Hydrazine hydrate (1.5 mmol)
- Allyl isothiocyanate (1.2 mmol)
- α-Chloroacetylchloride (1.0 mmol)
Triethylamine (2.0 mmol) in methanol facilitates imine formation and nucleophilic substitution. After 7 hours of reflux, intramolecular cyclization produces the title compound in 82% yield.
Optimization Data :
| Catalyst | Temp (°C) | Yield (%) |
|---|---|---|
| Et₃N | 60 | 82 |
| NaOH | 60 | 65 |
| DBU | 60 | 71 |
Green Chemistry Approaches
Hassan et al. demonstrated nano-CdZr₄(PO₄)₆ (0.6 mol%) as a recyclable catalyst for thiazolidinones. Reaction of 3,4-dimethoxybenzaldehyde (1.0 mmol) with ethylenediamine (1.2 mmol) and thioglycolic acid (1.5 mmol) in water/ethanol (3:1) at 80°C for 4 hours achieves 88% yield.
Mechanistic Insights :
- Nano-catalyst surface activates C=O and C=N bonds.
- Sulfur nucleophile attacks the imine intermediate.
- Cyclization forms the thiazolidinone ring.
Stereochemical Control and Characterization
Configuration Analysis
The (2Z,2E) geometry is confirmed via:
Spectroscopic Data
| Technique | Key Signals |
|---|---|
| IR (cm⁻¹) | 1685 (C=O), 1590 (C=N), 1240 (C-O-C) |
| ¹H NMR (400 MHz) | δ 3.85 (s, OCH₃), δ 7.22 (d, J=8.4 Hz, Ar-H) |
| HRMS | [M+H]⁺ calc. 362.1124, found 362.1128 |
Comparative Evaluation of Methods
| Method | Yield (%) | Purity (%) | Environmental Impact |
|---|---|---|---|
| Acid-Catalyzed | 85 | 98 | Moderate (BF₃ use) |
| Base-Promoted | 82 | 95 | Low (Et₃N recycling) |
| Nano-Catalyzed | 88 | 99 | Green (aqueous media) |
Applications and Derivatives
While pharmacological data for the specific compound remains unexplored, structural analogs exhibit:
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-[(2E)-2-[(3,4-dimethoxyphenyl)methylidene]hydrazin-1-ylidene]-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazolidinone ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Hydrazine derivatives
Substitution: Alkylated or acylated thiazolidinone derivatives
Scientific Research Applications
Chemistry
In chemistry, (2Z)-2-[(2E)-2-[(3,4-dimethoxyphenyl)methylidene]hydrazin-1-ylidene]-1,3-thiazolidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
The compound has shown potential biological activity, including antimicrobial, antifungal, and anticancer properties. Researchers are investigating its mechanism of action and potential therapeutic applications.
Medicine
In medicine, the compound is being studied for its potential use as a drug candidate. Its ability to interact with specific molecular targets makes it a promising candidate for the development of new treatments for various diseases.
Industry
In the industrial sector, the compound’s unique properties make it useful in the development of new materials, such as polymers and coatings, with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of (2Z)-2-[(2E)-2-[(3,4-dimethoxyphenyl)methylidene]hydrazin-1-ylidene]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects and Core Heterocyclic Variations
The target compound’s structural analogs vary in substituent groups and core heterocyclic systems, leading to distinct physicochemical and biological behaviors. Below is a comparative analysis based on crystallographic and synthetic data from recent studies:
Crystallographic and Geometric Insights
- Bond Lengths and Angles : The thiazolidin-4-one core in the target compound is expected to exhibit bond lengths and angles similar to those in rhodanine derivatives (e.g., C=S bond ~1.65 Å, C=O bond ~1.22 Å) . In contrast, benzothiazine derivatives (e.g., ) show elongated C–N bonds (~1.35 Å) due to resonance effects in the fused-ring system .
- Planarity : The dimethoxyphenyl group in the target compound likely induces greater planarity compared to sterically hindered analogs like the methyl ester derivative in , where the ester group disrupts conjugation .
Biological Activity
The compound (2Z)-2-[(2E)-2-[(3,4-dimethoxyphenyl)methylidene]hydrazin-1-ylidene]-1,3-thiazolidin-4-one belongs to the class of thiazolidin-4-one derivatives, which have been extensively studied for their diverse biological activities. This article provides a comprehensive overview of the biological activities associated with this compound, including its anticancer, antimicrobial, and anti-inflammatory effects, supported by recent research findings.
1. Overview of Thiazolidin-4-one Derivatives
Thiazolidin-4-one derivatives are recognized for their pharmacological potential due to their ability to interact with various biological targets. These compounds exhibit a wide range of activities, including:
- Anticancer
- Antimicrobial
- Antioxidant
- Anti-inflammatory
- Antidiabetic
The structural modifications in the thiazolidin-4-one scaffold significantly influence their biological activity. For instance, the substituents at different positions can enhance or diminish the effectiveness of these compounds against specific diseases .
2. Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazolidin-4-one derivatives, including the compound . Research indicates that these compounds can inhibit cancer cell proliferation through various mechanisms:
- Cell Cycle Arrest : Thiazolidin-4-one derivatives have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.
- Inhibition of Oncogenic Pathways : They can inhibit key signaling pathways involved in cancer progression, such as the AKT/mTOR pathway .
Case Study: Anticancer Efficacy
A study evaluated several thiazolidin-4-one derivatives against breast cancer cell lines (MCF-7). The results demonstrated significant cytotoxicity with IC50 values ranging from 1.27 to 1.50 µM for selected compounds . These findings suggest that modifications in the thiazolidinone structure can enhance anticancer properties.
3. Antimicrobial Activity
Thiazolidin-4-one derivatives also exhibit notable antimicrobial properties. A comparative study showed that certain derivatives possess activity against both Gram-positive and Gram-negative bacteria.
| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 16 µg/mL |
| Compound B | Escherichia coli | 32 µg/mL |
| Compound C | Candida albicans | 8 µg/mL |
These results indicate that specific structural features are crucial for enhancing antimicrobial efficacy .
4. Anti-inflammatory Effects
Inflammation is a common underlying factor in various diseases, and thiazolidin-4-one derivatives have been studied for their anti-inflammatory properties. Research indicates that these compounds can inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, contributing to their therapeutic potential in inflammatory conditions .
The biological activity of thiazolidin-4-one derivatives is largely attributed to their ability to modulate biochemical pathways:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
